molecular formula C15H18BrN3OS2 B2755036 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide CAS No. 392302-60-2

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Cat. No. B2755036
CAS RN: 392302-60-2
M. Wt: 400.35
InChI Key: KSJFDEQGFANKSZ-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In

Scientific Research Applications

Potential in Photodynamic Therapy

The compound under discussion shares structural similarities with thiadiazole derivatives, which have been investigated for their potential applications in photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine derivatives substituted with thiadiazole-containing benzenesulfonamide groups demonstrated significant photophysical and photochemical properties. These derivatives exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Benzothiazole and thiadiazole derivatives, closely related to the compound , have been extensively studied for their anticancer properties. A particular focus has been on modifications at specific positions on the benzothiazole (BT) scaffold to modulate antitumor properties. Various 2-((5-substitutedbenzothiazol-2-yl)thio) derivatives have been synthesized and demonstrated probable anticancer activity against several cancer cell lines, highlighting the structural potential of similar compounds in cancer research (Osmaniye et al., 2018).

Antimicrobial and Antiproliferative Properties

Compounds containing the 1,3,4-thiadiazole moiety, similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant DNA protective ability and strong antimicrobial activity against specific strains, along with cytotoxicity towards cancer cell lines. This suggests a potential role in developing therapies or drugs with minimum cytotoxicity against cancer cells (Gür et al., 2020).

Inhibition of Bacterial Sortase A

Thiadiazoles have also been identified as a new class of inhibitors against Staphylococcus aureus sortase A, an enzyme critical for bacterial virulence. Synthetic modifications of thiadiazole compounds led to the development of potent inhibitors that do not affect bacterial growth in vitro, suggesting a therapeutic potential in targeting bacterial infections without promoting resistance (Wehrli et al., 2019).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS2/c1-3-11(4-2)13(20)17-14-18-19-15(22-14)21-9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJFDEQGFANKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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